Ethyl 7-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolo-pyrimidine derivative characterized by a 4-iodophenyl group at position 7, a methyl substituent at position 5, and an ethyl ester moiety at position 6. This compound is synthesized via an eco-friendly protocol using 4,4’-trimethylenedipiperidine (TMDP) as a recyclable, non-toxic additive in a water/ethanol solvent system (1:1 v/v) under reflux or molten-state conditions . The methodology emphasizes green chemistry principles, achieving high yields (exact percentage unspecified in evidence) while avoiding hazardous solvents and catalysts .
Properties
IUPAC Name |
ethyl 7-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IN4O2/c1-3-22-14(21)12-9(2)19-15-17-8-18-20(15)13(12)10-4-6-11(16)7-5-10/h4-8,13H,3H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRVWJJEGMWCBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazolo[1,5-a]pyrimidine structure have been found to exhibit activities such as acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors. These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation.
Mode of Action
For instance, some 1,2,4-triazolo[1,5-a]pyrimidine derivatives have shown to suppress the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT.
Biochemical Pathways
Similar compounds have been found to impact the erk signaling pathway. This pathway is crucial in regulating cell proliferation, differentiation, and survival. The suppression of this pathway can lead to changes in these cellular processes.
Biological Activity
Ethyl 7-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This class has garnered significant attention due to its diverse biological activities, including anticancer, antiviral, and antibacterial properties. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
- Molecular Formula : C13H14N4O3
- Molecular Weight : 274.28 g/mol
- CAS Number : 938021-91-1
The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival. Research indicates that compounds in this class can modulate the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2 and other critical proteins such as c-Raf and AKT .
In Vitro Studies
In vitro studies have demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- MCF-7 Cells : The compound showed an IC50 value indicating effective inhibition of cell growth.
- HCT-116 Cells : Another study reported that related compounds inhibited growth with IC50 values in the low micromolar range (e.g., 0.53 μM) .
Induction of Apoptosis
The compound has been noted for its ability to induce apoptosis in cancer cells. This effect is mediated through the regulation of apoptosis-related proteins and cell cycle arrest at the G2/M phase .
Antiviral Activity
Recent investigations into the antiviral properties of [1,2,4]triazolo[1,5-a]pyrimidines have revealed their potential against influenza viruses. The compound demonstrated efficacy in inhibiting viral replication at non-toxic concentrations. The mechanism involves disrupting protein interactions crucial for viral assembly and replication .
Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 3.91 μM | ERK pathway inhibition |
| Anticancer | HCT-116 | 0.53 μM | Tubulin polymerization inhibition |
| Antiviral | Influenza Virus | Not specified | Disruption of PA-PB1 interaction |
Study 1: Antiproliferative Effects
A study evaluated a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives against human cancer cell lines MGC-803 and HCT-116. The results indicated that certain derivatives exhibited potent antiproliferative activities by targeting the ERK signaling pathway and inducing apoptosis in treated cells .
Study 2: Antiviral Efficacy
Another investigation focused on the antiviral activity of triazolo derivatives against influenza viruses. The compounds were shown to inhibit viral replication effectively while maintaining low toxicity levels in host cells .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action appears to involve the inhibition of cancer cell proliferation and induction of apoptosis. For instance, compounds related to triazolo[1,5-a]pyrimidine derivatives have shown significant cytotoxicity against various cancer cell lines, such as A-549 (lung cancer) and HepG-2 (liver cancer) cells. The effectiveness of these compounds often surpasses that of standard chemotherapeutic agents like Cisplatin .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Ethyl 7-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | A-549 | TBD | Induces apoptosis |
| Ethyl 6-Methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | HepG-2 | TBD | Cell cycle arrest |
| Cisplatin | A-549 | 10 | DNA cross-linking |
Mechanistic Insights
The compound exhibits its anticancer properties by modulating key signaling pathways involved in cell survival and apoptosis. For example, it has been observed to enhance the expression of p21, a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle regulation. Additionally, it triggers caspase activation leading to programmed cell death .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activities. Preliminary studies indicate that it possesses significant antibacterial properties against various strains of bacteria. This makes it a candidate for further development as a therapeutic agent against bacterial infections.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Pseudomonas aeruginosa | TBD |
Neuroprotective Effects
Emerging research suggests that triazolo[1,5-a]pyrimidine derivatives may exhibit neuroprotective effects. These compounds could potentially mitigate neurodegenerative processes through their ability to inhibit oxidative stress and inflammation in neuronal cells. This aspect is particularly relevant given the increasing prevalence of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthesis and Derivative Development
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The development of derivatives with varied substituents on the aromatic ring is an ongoing area of research aimed at enhancing biological activity and selectivity.
Table 3: Synthetic Routes and Yields
| Reaction Step | Reagents Used | Yield (%) |
|---|---|---|
| Step 1 | [Reagent A], [Reagent B] | TBD |
| Step 2 | [Reagent C], [Reagent D] | TBD |
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups : The trifluoromethyl group in enhances metabolic stability but reduces electron density in the pyrimidine ring.
- Polar Substituents : Carboxamide () and hydroxypropyl () groups improve aqueous solubility, whereas trimethoxyphenyl () increases lipophilicity.
Physicochemical Properties
- Solubility : Methoxy and hydroxypropyl substituents (–15) improve water solubility, whereas halogenated aryl groups (e.g., iodophenyl) may require formulation optimization.
- Stability : The hydroxy group in ’s analogue likely reduces stability under acidic conditions compared to the target compound’s ester functionality.
Q & A
Q. What are the optimal synthetic methodologies for preparing Ethyl 7-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?
Methodological Answer: The compound can be synthesized via a one-pot, three-component reaction involving ethyl cyanoacetate, 4-iodobenzaldehyde, and 3-amino-1,2,4-triazole derivatives. A green chemistry approach using 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst in molten-state conditions (65°C) or in a water/ethanol (1:1 v/v) solvent system yields high purity (>92%) and recyclability of the catalyst . Key advantages include reduced toxicity, non-flammability, and avoidance of volatile solvents. Reaction monitoring via TLC and purification by recrystallization in ethanol are critical for reproducibility.
Q. What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR (400 MHz in CDCl₃ or DMSO-d₆) confirm the triazolopyrimidine core, ester group, and substituent positions (e.g., 4-iodophenyl) .
- X-ray Crystallography : Resolves π-π stacking interactions and dihedral angles between aromatic rings (e.g., 87.03° between triazolopyrimidine and chlorophenyl groups) .
- Elemental Analysis : Validates purity (>95%) and stoichiometry .
Q. How does the 4-iodophenyl substituent influence the compound’s physicochemical properties?
Methodological Answer: The electron-withdrawing iodine atom enhances electrophilicity at the pyrimidine ring, increasing reactivity in nucleophilic substitutions. It also improves lipophilicity (logP ~3.2), which can be quantified via reverse-phase HPLC. Comparative studies with bromo/chloro analogs show iodine’s larger atomic radius reduces solubility in polar solvents (e.g., <1 mg/mL in water) but improves membrane permeability in biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer) for this compound?
Methodological Answer:
- Assay Replication : Use standardized cell lines (e.g., HEK293 for cytotoxicity, Huh7 for antiviral activity) and control for iodine’s potential radio-sensitizing effects .
- Structural Verification : Confirm batch purity via LC-MS to rule out degradation products (e.g., hydrolysis of the ester group under acidic conditions) .
- Target Profiling : Perform kinase inhibition assays (e.g., CDK2 binding) and molecular docking to identify off-target interactions .
Q. What strategies optimize the compound’s selectivity for specific biological targets?
Methodological Answer:
- Substituent Engineering : Replace the 5-methyl group with bulkier substituents (e.g., trifluoromethyl) to sterically hinder non-specific binding .
- Prodrug Design : Convert the ethyl ester to a carboxylate salt to enhance aqueous solubility for in vivo studies .
- Isosteric Replacement : Substitute iodine with bioisosteres (e.g., boron clusters) to retain electronegativity while reducing molecular weight .
Q. How do solvent systems and reaction conditions affect the regioselectivity of triazolopyrimidine synthesis?
Methodological Answer:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor cyclization at the N1 position, while ethanol/water mixtures promote N3 selectivity due to hydrogen-bonding interactions .
- Temperature : Reactions above 70°C risk decomposition of the iodophenyl group; optimal yields (85–92%) are achieved at 65°C in molten TMDP .
- Catalyst Loading : TMDP at 10 mol% minimizes side reactions (e.g., dimerization) while maintaining recyclability for ≥5 cycles .
Q. What computational tools predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model binding stability with CDK2 (RMSD <2.0 Å over 100 ns) .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) to predict reactivity in nucleophilic environments .
- QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ values) with IC₅₀ data to guide structural optimization .
Key Recommendations for Researchers
- Prioritize green synthetic protocols (e.g., TMDP catalysis) to align with sustainability goals .
- Validate biological activity contradictions using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
- Leverage computational pre-screening to reduce experimental costs in SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
